molecular formula C20H16N2OS2 B2635789 (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one CAS No. 890611-70-8

(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one

Cat. No. B2635789
CAS RN: 890611-70-8
M. Wt: 364.48
InChI Key: YGUSTGSECNCEDV-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one: has been investigated for its potential use in OLEDs. OLEDs are energy-efficient light sources used in displays, lighting, and other applications. The compound’s electron-donating properties and suitable solid-state quantum yields make it a promising candidate for fabricating OLEDs with emission colors ranging from blue to green and yellowish green .

Fluorescent Materials

Fluorescent compounds play a crucial role in lasers, photodiodes, and chemosensors. Thienothiophenes, including the 4-thieno[3,2-b]thiophen-3-ylbenzonitrile skeleton found in our compound, exhibit good electron delocalization and rigidity. The compound’s mega Stokes shifts (113–177 nm) and dual emission properties (both in solid-state and solution) make it interesting for fluorescent applications .

Organic Solar Cells (OSCs)

While not directly studied for OSCs, related compounds with similar structures have been explored. For instance, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM) has been used as a molecular donor in OSCs. Investigating the electrical and optical characteristics of our compound in OSCs could be a valuable avenue for future research .

Solvatochromism

The compound exhibits solvatochromic behavior, meaning its absorption and emission properties change with solvent polarity. Researchers can exploit this property for chemical sensing applications, where the compound’s fluorescence responds to changes in the local environment .

Dual Fluorescence Quantum Efficiency

Understanding the dual fluorescence behavior of this compound—both in solution and solid-state—can lead to applications in sensors, imaging, and optoelectronic devices. Its high solution quantum yield (close to 100%) is particularly noteworthy .

Building Blocks for Organic Materials

Thieno[3,2-b]thiophene derivatives, including our compound, serve as building blocks for designing organic materials. Their electron-rich nature and good thermal stability contribute to their use in various applications, such as polymers and small molecules .

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-phenyl-2-phenylimino-6-thiophen-2-yl-1,3-thiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c23-19-14-18(17-12-7-13-24-17)25-20(21-15-8-3-1-4-9-15)22(19)16-10-5-2-6-11-16/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUSTGSECNCEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.